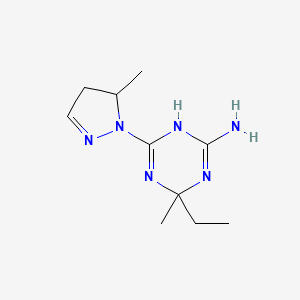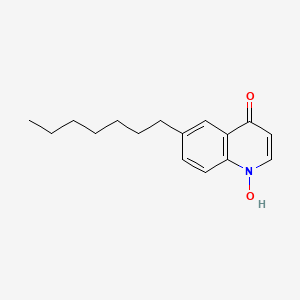
Chloromorphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromorphide, also known as α-chloromorphide, is an opiate analog derived from morphine, where the 6-hydroxy group has been replaced by chlorine. Developed in 1933 in Germany, it is approximately ten times more potent than morphine. This compound exhibits similar effects to morphine, such as sedation, analgesia, and respiratory depression .
Méthodes De Préparation
Chloromorphide is synthesized by halogenating morphine. The process involves replacing the 6-hydroxy group of morphine with a chlorine atom. This can be achieved through various halogenation reactions, often using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions . Industrial production methods typically involve on-site synthesis due to the compound’s specific applications and regulatory considerations .
Analyse Des Réactions Chimiques
Chloromorphide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chlorine atom or other functional groups within the molecule.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various halogenated and dehalogenated derivatives of this compound .
Applications De Recherche Scientifique
Chloromorphide is primarily used in scientific research as a precursor and intermediate in the synthesis of semi-synthetic opioid analgesic drugs. It is particularly valuable for creating compounds with modifications at the 7, 8, and/or 14 positions on the morphine carbon skeleton . These modifications can lead to the development of new analgesics with improved efficacy and reduced side effects. Additionally, this compound and its derivatives are used in studies exploring the structure-activity relationships of opioid compounds .
Mécanisme D'action
Chloromorphide exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and resulting in analgesia and sedation .
Comparaison Avec Des Composés Similaires
Chloromorphide is part of a series of opioids known as morphides and codides. Similar compounds include:
α-Chlorocodide: The codeine analog of this compound, used as an intermediate in the synthesis of desomorphine.
α-Bromomorphide: A brominated analog with similar properties and applications.
α-Iodomorphide: An iodinated analog used in research and manufacturing.
This compound is unique due to its high potency and specific structural modifications, making it a valuable tool in opioid research and drug development .
Propriétés
Numéro CAS |
63783-53-9 |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1 |
Clé InChI |
URUOTSLJEBANHA-ZFDIKFDDSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl |
SMILES canonique |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


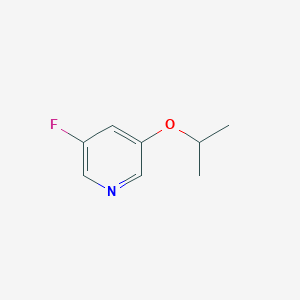
![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)


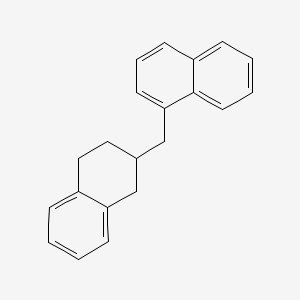
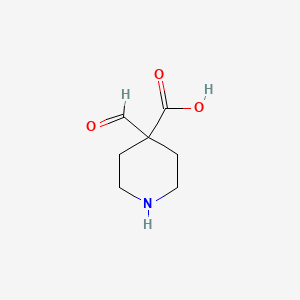

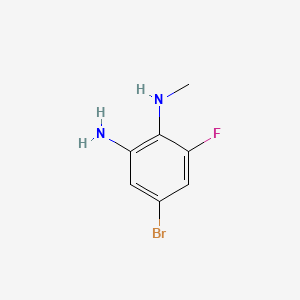

![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
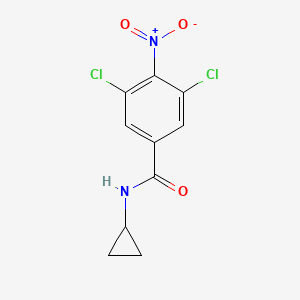
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
